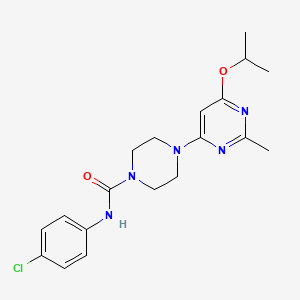
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN5O2, with a molecular weight of 389.9 g/mol. The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-isopropoxy-2-methylpyrimidine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946249-68-9 |
| Molecular Formula | C19H24ClN5O2 |
| Molecular Weight | 389.9 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases involved in cell signaling pathways. The compound is believed to exert its effects by:
- Inhibiting Kinase Activity : By binding to the active sites of specific kinases, it disrupts phosphorylation processes critical for cancer cell survival and proliferation.
- Inducing Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, which is essential for eliminating malignant cells.
- Modulating Cell Cycle Progression : It affects the normal progression of the cell cycle, thereby inhibiting tumor growth.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluating its efficacy found that it inhibited cell growth in liver (HUH7), breast (MCF7), colon (HCT116), and endometrial (MFE296) cancer cells.
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HUH7 | 10.5 | High |
| MCF7 | 8.3 | Very High |
| HCT116 | 12.0 | Moderate |
| MFE296 | 9.0 | High |
Comparative Studies
When compared to other piperazine derivatives, such as N-(4-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine and N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine, the chlorinated variant showed enhanced potency against cancer cells.
Case Studies and Research Findings
A series of studies have highlighted the potential of this compound in preclinical models:
- Study on Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Animal Model Testing : In vivo studies using small animal models demonstrated that treatment with this compound led to a notable reduction in tumor size compared to control groups.
- Mechanistic Insights : Further mechanistic evaluations revealed that the compound inhibits microtubule synthesis and angiogenesis, which are critical processes for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCCYJZMVTUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














